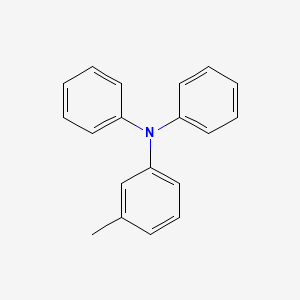

3-methyl-N,N-diphenylaniline

Description

Properties

IUPAC Name |

3-methyl-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N/c1-16-9-8-14-19(15-16)20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMZRXAOGIFMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454751 | |

| Record name | 3-Methyl-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4316-54-5 | |

| Record name | 3-Methyl-N,N-diphenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methyl-N,N-Diphenylaniline: Structural Architecture and Hole-Transport Dynamics

This technical guide details the structural architecture, synthesis, and electronic applications of 3-methyl-N,N-diphenylaniline (CAS: 4316-54-5), a critical tertiary amine precursor in the organic electronics sector.

Executive Summary

This compound (also known as 3-methyltriphenylamine ) is a tertiary aromatic amine serving as a fundamental building block for hole-transport materials (HTMs) in Organic Light Emitting Diodes (OLEDs). While the molecule itself acts as a model system for charge transfer, its primary industrial value lies in its role as the monomeric precursor to TPD (N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine), one of the most ubiquitous HTMs in the field.

The introduction of the methyl group at the meta-position is not merely cosmetic; it disrupts the molecular symmetry of the triphenylamine core. This steric modification prevents crystalline packing, thereby enhancing the formation of stable amorphous films—a critical requirement for preventing device failure due to crystallization.

| Key Parameter | Specification |

| CAS Number | 4316-54-5 |

| Formula | C₁₉H₁₇N |

| Molecular Weight | 259.35 g/mol |

| Melting Point | 87–88 °C |

| Electronic Role | Hole Transport / Electron Donor |

| Primary Application | Precursor for TPD; OLED Hole Injection Layer (HIL) |

Molecular Architecture & Electronic Properties[1]

Steric Configuration and Amorphous Stability

Unlike the planar geometry of graphite, this compound adopts a propeller-like geometry (approximate

-

The "Meta" Advantage: The methyl group is located at the meta position (3-position) rather than the para position.

-

Effect: This lowers the molecular symmetry more effectively than para-substitution.

-

Result: The reduction in symmetry increases the entropy of mixing and decreases the lattice energy, significantly improving solubility in organic solvents (toluene, chloroform) and promoting the formation of pinhole-free amorphous films during spin-coating or vacuum deposition.

-

Frontier Molecular Orbitals (HOMO/LUMO)

The electronic functionality is governed by the nitrogen lone pair, which conjugates with the

-

HOMO (Highest Occupied Molecular Orbital): Located primarily on the nitrogen atom and delocalized across the phenyl rings. The methyl group exerts a weak inductive effect (+I) , slightly destabilizing the HOMO compared to unsubstituted triphenylamine. This raises the energy level, making the molecule easier to oxidize (hole injection).

-

Estimated HOMO: -5.30 eV (vs. Vacuum)

-

-

LUMO (Lowest Unoccupied Molecular Orbital): Located on the aromatic rings.

-

Estimated LUMO: -2.00 eV (vs. Vacuum)

-

-

Band Gap: ~3.3 eV (Wide band gap, transparent to visible light, suitable for blue OLEDs).

Figure 1: Energy level diagram illustrating the hole-transport capability.[1][2] The high-lying HOMO facilitates hole injection from the anode.

Synthesis Protocols

Two primary routes exist for synthesizing this compound. The Buchwald-Hartwig Amination is the modern standard due to milder conditions and higher yields, while the Ullmann Coupling remains a legacy industrial method.[3]

Method A: Buchwald-Hartwig Amination (Recommended)

This palladium-catalyzed route couples diphenylamine with 3-bromotoluene. It avoids the harsh temperatures of the Ullmann reaction.

-

Reagents: Diphenylamine (1.0 eq), 3-Bromotoluene (1.1 eq).

-

Catalyst:

(Tris(dibenzylideneacetone)dipalladium(0)) or -

Ligand:

or DPPF (1,1'-Bis(diphenylphosphino)ferrocene). -

Base:

(Sodium tert-butoxide). -

Solvent: Toluene or Xylene (Anhydrous).

-

Conditions: 80–110 °C under Inert Atmosphere (

or Ar).

Figure 2: Buchwald-Hartwig amination pathway.[4] This route ensures high purity suitable for electronic-grade materials.

Method B: Ullmann Coupling (Legacy)

-

Reagents: Diphenylamine + 3-Iodotoluene.

-

Catalyst: Copper powder or CuI.

-

Base:

. -

Conditions: High temperature (180–200 °C) in nitrobenzene or decalin.

-

Drawback: Lower yield, difficult purification of copper residues (detrimental to OLED performance).

Material Characterization

To validate the structure and purity for electronic applications, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

NMR (CDCl

-

2.2–2.3 ppm (s, 3H): Distinct singlet corresponding to the methyl group (

- 6.8–7.3 ppm (m, 14H): Aromatic protons. The integration ratio of aromatic to aliphatic protons must be roughly 14:3.

-

Note: The asymmetry of the 3-methyl ring creates a complex splitting pattern in the aromatic region compared to symmetric triphenylamine.

-

2.2–2.3 ppm (s, 3H): Distinct singlet corresponding to the methyl group (

Cyclic Voltammetry (CV)

-

Setup: 0.1 M

in Dichloromethane (DCM) or Acetonitrile. -

Observation: A reversible oxidation wave (

) around 0.8–0.9 V vs. SCE. -

Significance: The reversibility indicates the stability of the radical cation (

), essential for long-term OLED operation. If the wave is irreversible, it suggests the radical cation is reacting (dimerizing), which is a degradation pathway.

Thermal Analysis (DSC/TGA)

-

Melting Point: 87–88 °C.[5]

-

Glass Transition (

): The monomer has a low

References

-

Royal Society of Chemistry. "Synthesis of Triphenylamine Derivatives." Organic & Biomolecular Chemistry, 2013, Supporting Info.[5] Available at: [Link]

-

Organic Chemistry Portal. "Buchwald-Hartwig Amination: General Mechanism and Protocols." Available at: [Link]

Sources

An In-Depth Technical Guide to 3-methyl-N,N-diphenylaniline

Introduction

3-methyl-N,N-diphenylaniline, a member of the triarylamine family, is a versatile organic compound with significant potential in the fields of materials science and pharmaceutical development. Its core structure, featuring a central nitrogen atom bonded to three distinct aryl groups—one m-tolyl and two phenyl moieties—imparts unique electronic and steric properties. Triarylamine derivatives are renowned for their electron-donating nature and ability to form stable radical cations, making them exemplary candidates for hole-transporting materials in organic electronic devices.[1][2] This guide provides a comprehensive overview of the fundamental properties, synthesis, purification, characterization, and applications of this compound, grounded in established chemical principles and experimental methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application and handling. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-METHYLTRIPHENYLAMINE, m-tolyl-diphenyl-amine | [3] |

| CAS Number | 4316-54-5 | [3] |

| Molecular Formula | C₁₉H₁₇N | [3] |

| Molecular Weight | 259.35 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like toluene, THF, and dichloromethane; insoluble in water. | Inferred from related compounds |

Synthesis of this compound

The construction of the C-N bond is the cornerstone of synthesizing this compound. Two of the most powerful and widely employed methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.[4][5] Both methods involve the cross-coupling of an aryl halide with an amine, catalyzed by a transition metal complex.

Method 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a staple in modern organic synthesis for its high efficiency and broad substrate scope under relatively mild conditions.[4][6] The synthesis of this compound via this method involves the coupling of diphenylamine with an m-tolyl halide, such as 3-bromotoluene or 3-iodotoluene.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(0) source, often Pd₂(dba)₃, is used in conjunction with a bulky, electron-rich phosphine ligand (e.g., BINAP). The ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition of the aryl halide, and facilitating the reductive elimination of the product.[6]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the diphenylamine, forming the more nucleophilic amide anion, which then participates in the catalytic cycle.

-

Solvent: Anhydrous, non-polar aprotic solvents such as toluene or xylene are typically used to ensure the stability of the catalyst and reactants.[6]

Caption: Workflow for Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask, add diphenylamine (1.0 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.01 eq.), and BINAP (0.015 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Reactant Addition: Add anhydrous toluene via syringe, followed by 3-bromotoluene (1.2 eq.).

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Method 2: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[5] While it often requires harsher reaction conditions (higher temperatures) than the Buchwald-Hartwig amination, it remains a valuable and cost-effective alternative.[5][7]

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) salts, such as CuI, are typically used as the catalyst. The presence of a ligand, such as L-proline or N-methylglycine, can significantly improve the reaction efficiency and allow for milder conditions.[2]

-

Base: A strong inorganic base like potassium phosphate (K₃PO₄) is commonly employed to facilitate the reaction.[7]

-

Solvent: High-boiling polar aprotic solvents like DMSO or DMF are often necessary to achieve the required reaction temperatures.[2]

Caption: Workflow for Ullmann Condensation.

Experimental Protocol: Ullmann Condensation

-

Reaction Setup: In a sealed tube, combine diphenylamine (1.0 eq.), 3-iodotoluene (1.1 eq.), CuI (0.1 eq.), L-proline (0.2 eq.), and K₃PO₄ (2.0 eq.).

-

Solvent Addition: Add anhydrous DMSO to the mixture.

-

Reaction: Seal the tube and heat the reaction mixture to 90-120 °C for 12-24 hours, monitoring by TLC.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified.

Purification and Characterization

Purification

Purification of the crude this compound is essential to remove unreacted starting materials, catalyst residues, and byproducts.

1. Column Chromatography: This is the primary method for purifying the crude product.[8]

-

Stationary Phase: Silica gel is the most common stationary phase.[8][9]

-

Mobile Phase (Eluent): A non-polar solvent system, such as a mixture of hexane and ethyl acetate in a high hexane ratio (e.g., 9:1), is typically effective for eluting the relatively non-polar triarylamine product.[8] The polarity of the eluent can be gradually increased to elute more polar impurities.

2. Recrystallization: For obtaining highly pure material, recrystallization is an excellent secondary purification step.[10]

-

Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent pair, such as ethanol/water or hexane/acetone, can also be effective.[11] The crude solid is dissolved in a minimum amount of the hot solvent, and upon slow cooling, pure crystals of the product will form.

Characterization

The identity and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the three rings and a singlet for the methyl group protons. The integration of these signals should correspond to the number of protons in each environment. Based on related structures, the methyl protons would likely appear as a singlet around δ 2.3 ppm.[8] The aromatic protons would appear in the region of δ 6.5-7.5 ppm, with complex splitting patterns due to coupling between adjacent protons.[8]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The methyl carbon would appear around δ 20-25 ppm, while the aromatic carbons would be observed in the δ 110-150 ppm region.[12]

2. Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): In the mass spectrum, a prominent peak at m/z = 259.35, corresponding to the molecular weight of this compound, is expected.[3]

-

Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for triarylamines may involve the loss of one of the aryl groups or cleavage of bonds adjacent to the nitrogen atom.

Applications in Research and Industry

The electronic properties of triarylamines, including this compound, make them highly valuable in the field of organic electronics.

Hole-Transporting Materials in Organic Light-Emitting Diodes (OLEDs)

OLEDs are a major application for triarylamine derivatives.[13][14] In a typical OLED device, a hole-transporting layer (HTL) is sandwiched between the anode and the emissive layer. The function of the HTL is to facilitate the injection of holes from the anode and transport them to the emissive layer, where they recombine with electrons to produce light.[14]

Key Properties for HTL Materials:

-

High Hole Mobility: Efficient transport of holes through the layer.

-

Appropriate HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level should be well-aligned with the work function of the anode to allow for efficient hole injection.

-

Good Thermal and Morphological Stability: To ensure a long operational lifetime of the device.

This compound, as a triarylamine, is expected to possess these properties. The methyl group can influence the molecular packing in the solid state, which in turn can affect the hole mobility.[15] Its electron-rich nature contributes to a suitable HOMO level for hole injection. These characteristics position it as a promising candidate for use as a hole-transporting material in the development of efficient and stable OLEDs.[13]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16][17]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.[16]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

Ge, Z.-Y., Fei, X.-D., Tang, T., Zhu, Y.-M., & Shen, J.-K. (2012). Synthesis of 3-Substituted Isocoumarins via a Cascade Intramolecular Ullmann-Type Coupling-Rearrangement Process. Journal of Organic Chemistry, 77(12), 5736–5743. Available at: [Link]

- CN104084180B - Method for preparing multilayer silica gel purification chromatographic column for detecting polybrominated biphenyls compounds. (n.d.). Google Patents.

-

FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. (2015). Rasayan Journal of Chemistry, 8(4), 503-506. Available at: [Link]

-

m-NITRODIMETHYLANILINE. (1947). Organic Syntheses, 27, 62. Available at: [Link]

-

Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

This compound | C19H17N | CID 11086477. (n.d.). PubChem. Retrieved from [Link]

-

Methyldiphenylamine | C13H13N | CID 11098. (n.d.). PubChem. Retrieved from [Link]

-

Common Name: TRIPHENYLAMINE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

-

How to determine the order of elution in silica gel column chromatography? and what are the mistakes that make wrong order elution? (2023, September 11). ResearchGate. Retrieved from [Link]

-

METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. (n.d.). Retrieved from [Link]

-

Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers. (2022). Materials, 15(15), 5181. Available at: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). Molecules, 25(21), 5087. Available at: [Link]

-

Benzenamine, 3-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

-

Transiently delocalized states enhance hole mobility in organic molecular semiconductors. (2023). Nature Materials, 22, 1368–1375. Available at: [Link]

-

Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

-

Triphenylamine based yellowish-orange emitting organic dyes (Donor – π – Acceptor) for hybrid WLEDs and OLEDs: synthesis, characterization and theoretical study. (n.d.). ResearchGate. Retrieved from [Link]

-

Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. (2004). Organic Letters, 6(16), 2809–2812. Available at: [Link]

-

Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. (2024). Separations, 11(7), 199. Available at: [Link]

-

Triamine®. (2015, March 6). Greenbook.net. Retrieved from [Link]

-

1 H-NMR spectrum of N-methylaniline blocked pMDI. (n.d.). ResearchGate. Retrieved from [Link]

-

Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance. (2023). Materials Advances, 4(13), 3351-3355. Available at: [Link]

-

Hole-transporting materials for organic light-emitting diodes: an overview. (2020). Journal of Materials Chemistry C, 8(38), 13095-13134. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C19H17N | CID 11086477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. CN103508929A - Synthetic method of 3-methylmercapto-diphenylamine - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. CN104084180B - Method for preparing multilayer silica gel purification chromatographic column for detecting polybrominated biphenyls compounds - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. nj.gov [nj.gov]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-methyl-N,N-diphenylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold in Chemical Synthesis and Materials Science

3-methyl-N,N-diphenylaniline, a substituted aromatic amine, represents a cornerstone molecule with significant potential across various scientific disciplines. Its unique structural architecture, featuring a central nitrogen atom bonded to two phenyl groups and a tolyl group, imparts a distinct set of physicochemical properties that render it a valuable intermediate in organic synthesis, a key component in the development of advanced materials, and a scaffold of interest in medicinal chemistry. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, offering field-proven insights and detailed experimental methodologies for its characterization. Understanding these fundamental properties is paramount for its effective utilization in research and development, particularly in the realms of drug discovery and materials science where precise molecular engineering is critical. The diphenylamine framework is a recurring motif in a variety of bioactive compounds and functional materials, and the strategic placement of a methyl group on one of the phenyl rings allows for fine-tuning of its electronic and steric properties.[1]

Core Molecular and Physical Properties

A thorough understanding of the fundamental physical properties of this compound is the starting point for its application in any scientific endeavor. These properties dictate its behavior in different environments and are crucial for designing synthetic routes, purification strategies, and formulation approaches.

Structural and General Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 3-Methyldiphenylamine, N-Phenyl-m-toluidine | [2] |

| CAS Number | 1205-64-7 | [3] |

| Molecular Formula | C₁₃H₁₃N | [3] |

| Molecular Weight | 183.25 g/mol | [2] |

| Appearance | Yellow liquid or crystal, brown to black liquid after melting | [3] |

Key Physical Constants

| Property | Value | Source(s) |

| Melting Point | 30 °C | [3] |

| Boiling Point | 315 °C at 724 mmHg | [4] |

| Density | 1.066 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.635 | [5] |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous identification of this compound and offers deep insights into its molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

In chloroform-d (CDCl₃) as the solvent, the ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. Based on analogous structures, the aromatic protons would appear in the downfield region (typically δ 6.8-7.3 ppm), with their multiplicity (singlet, doublet, triplet, multiplet) and integration values reflecting their unique chemical environments and the number of protons. The methyl group protons, being attached to an aromatic ring, would appear as a sharp singlet in the upfield region (around δ 2.3 ppm).[4]

Diagram: Logical Flow for NMR Sample Preparation

Caption: Workflow for preparing a sample for ¹H and ¹³C NMR analysis.

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound, distinct signals are expected for the methyl carbon, the aromatic carbons directly bonded to the nitrogen, the other substituted and unsubstituted aromatic carbons. The chemical shifts for the aromatic carbons typically appear between δ 115 and 150 ppm, while the methyl carbon signal would be found in the upfield region (around δ 20-25 ppm).[4][6]

Reported ¹³C NMR Chemical Shifts (in CDCl₃, ppm): 143.7, 140.1, 130.6, 129.1, 120.1, 118.7, 116.7, 20.7.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions. The IR spectrum of this compound would be characterized by:

-

N-H stretching: The absence of a significant peak in the 3300-3500 cm⁻¹ region confirms it is a tertiary amine.[7]

-

C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ corresponding to the methyl group.

-

C=C stretching (aromatic): Sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Bands in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (C₁₃H₁₃N), the molecular ion peak [M]⁺ would be observed at an m/z of 183. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) to give a stable ion at m/z 168, and other characteristic cleavages of the aromatic rings.[8]

Solubility Profile

The solubility of a compound is a critical parameter in its handling, purification, and application, especially in drug development for formulation and bioavailability considerations. This compound, being a largely nonpolar molecule due to its three aromatic rings, exhibits the following solubility characteristics:

-

Water: Insoluble.

-

Organic Solvents: Generally soluble in common organic solvents such as ethers (e.g., diethyl ether), aromatic hydrocarbons (e.g., benzene, toluene), and alcohols.

This solubility profile is consistent with the "like dissolves like" principle, where nonpolar solutes dissolve in nonpolar solvents.

Synthesis and Reactivity

This compound is typically synthesized through cross-coupling reactions that form the C-N bonds. Two of the most common and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.[3]

Ullmann Condensation

This classical method involves the copper-catalyzed reaction of an aryl halide with an amine. For the synthesis of this compound, this could involve the reaction of m-toluidine with bromobenzene or aniline with 3-bromotoluene in the presence of a copper catalyst and a base at elevated temperatures.[9]

Diagram: Ullmann Condensation for this compound

Caption: Schematic of the Ullmann condensation reaction for synthesizing this compound.

Buchwald-Hartwig Amination

A more modern and often higher-yielding alternative is the palladium-catalyzed Buchwald-Hartwig amination. This reaction offers milder conditions and a broader substrate scope. The synthesis would follow a similar strategy of coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3]

Applications in Research and Development

The unique electronic and structural features of this compound make it a valuable building block in several areas of research and development.

Materials Science: Organic Light-Emitting Diodes (OLEDs)

Diphenylamine derivatives are widely used as hole-transporting materials in OLEDs due to their electron-rich nature and ability to form stable amorphous films.[10][11] The triphenylamine core provides good thermal and morphological stability. The introduction of a methyl group can influence the highest occupied molecular orbital (HOMO) energy level, solubility, and film-forming properties, allowing for the fine-tuning of device performance.

Pharmaceutical and Medicinal Chemistry

The diphenylamine scaffold is present in a number of biologically active molecules.[1][12] While this compound itself may not be an active pharmaceutical ingredient, it serves as a versatile intermediate for the synthesis of more complex drug candidates. Its derivatives have been investigated for a range of therapeutic applications, including as antimicrobial and anti-inflammatory agents.[13]

Antioxidant Properties

Diphenylamine and its derivatives are known for their antioxidant properties and are used as stabilizers in various materials, including lubricants and polymers.[14][15] This antioxidant activity stems from the ability of the secondary amine proton (in diphenylamine) to scavenge free radicals. While this compound is a tertiary amine and lacks this proton, its electron-rich aromatic system can still participate in redox processes, and it can be a precursor to other antioxidant molecules.

Experimental Protocols

The following are generalized, yet detailed, protocols for the determination of key physical properties of this compound.

Melting Point Determination

-

Sample Preparation: A small amount of the solid sample is finely crushed into a powder.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid enters the tube. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This is repeated until a sample height of 2-3 mm is achieved.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a rate of 10-15 °C per minute until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

Solubility Determination

-

Sample Preparation: Approximately 0.1 g of the solid sample (or 0.2 mL if liquid) is placed in a small test tube.

-

Solvent Addition: 3 mL of the test solvent (e.g., water, diethyl ether, ethanol) is added in portions with shaking.

-

Observation: The mixture is observed to determine if the compound has dissolved completely, partially, or not at all.

-

pH Effects (for aqueous insolubility): If the compound is insoluble in water, its solubility can be tested in 5% aqueous solutions of NaOH and HCl to assess for acidic or basic functional groups.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is classified as a skin and eye irritant and may cause respiratory irritation.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a compound with a rich profile of physical and chemical properties that make it a valuable asset in the toolkit of researchers and scientists. Its well-defined spectroscopic signature, predictable solubility, and versatile reactivity, particularly in modern cross-coupling reactions, underscore its importance as a building block in the synthesis of functional materials and potential therapeutic agents. A thorough grasp of the technical details presented in this guide will empower professionals in drug development and materials science to harness the full potential of this intriguing molecule.

References

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

-

Supplementary Data - The Royal Society of Chemistry. Retrieved from [Link]

-

NMR shifts 1H -general.cdx - Chemistry Connected. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC. (2015, February 21). Retrieved from [Link]

-

N-(3-Methylphenyl)aniline | C13H13N | CID 14569 - PubChem. Retrieved from [Link]

-

N-methyl-N-phenylaniline - 552-82-9, C13H13N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Retrieved from [Link]

-

Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers - MDPI. Retrieved from [Link]

-

Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed. Retrieved from [Link]

- Polymeric antioxidants prepared from diphenylamine and dialkylalkenylbenzene or dihydroxyalkylbenzene - Google Patents.

-

Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine - MDPI. Retrieved from [Link]

-

Triphenylamine based yellowish-orange emitting organic dyes (Donor – π – Acceptor) for hybrid WLEDs and OLEDs: synthesis, characterization and theoretical study | Request PDF - ResearchGate. Retrieved from [Link]

-

Ullmann condensation - Wikipedia. Retrieved from [Link]

- Process for the preparation of diphenylamine and derivatives thereof - Google Patents.

-

Machine Learning-Assisted Design of Molecular Structure of Diphenylamine Antioxidants | ACS Omega - ACS Publications. Retrieved from [Link]

-

Methyldiphenylamine | C13H13N | CID 11098 - PubChem - NIH. Retrieved from [Link]

-

mass spectra - fragmentation patterns - Chemguide. Retrieved from [Link]

-

Diphenylamine: an unusual antioxidant - PubMed - NIH. Retrieved from [Link]

-

Synthesis of Phenothiazine from Diphenylamine - YouTube. (2021, May 5). Retrieved from [Link]

-

Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed. Retrieved from [Link]

-

Recent advances in organic light-emitting diodes: toward smart lighting and displays - Materials Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]

-

American Journal of Engineering Research (AJER) 2015 ORGANIC LIGHT EMITTING DIODE (OLED). Retrieved from [Link]

-

Synthesis of diphenylamine macrocycles and their anti-inflammatory effects - PubMed. (2019, February 6). Retrieved from [Link]

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane - YouTube. (2022, December 29). Retrieved from [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Retrieved from [Link]

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. Retrieved from [Link]

-

C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo. (2022, June 2). Retrieved from [Link]

-

infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ... - Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(3-Methylphenyl)aniline | C13H13N | CID 14569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. rsc.org [rsc.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. ossila.com [ossila.com]

- 11. Recent advances in organic light-emitting diodes: toward smart lighting and displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of diphenylamine macrocycles and their anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diphenylamine: an unusual antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diphenylamine Antioxidants [lubrizol.com]

Technical Guide: Spectroscopic Profiling of 3-Methyl-N,N-diphenylaniline

The following technical guide details the spectroscopic characterization and structural analysis of 3-methyl-N,N-diphenylaniline (also known as 3-methyltriphenylamine or N,N-diphenyl-m-toluidine ). This guide is structured for researchers in organic electronics and medicinal chemistry, focusing on its role as a Hole Transport Material (HTM) intermediate.[1]

Executive Summary & Chemical Identity

This compound (CAS: 4316-54-5 ) is a tertiary amine belonging to the triphenylamine (TPA) class.[2] Unlike its para-isomer, the meta-substitution breaks the molecular symmetry, influencing its crystallization kinetics and solubility—critical parameters for spin-coating processes in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).

Core Chemical Data

| Parameter | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 3-Methyltriphenylamine; N,N-Diphenyl-m-toluidine; m-Me-TPA |

| CAS Registry Number | 4316-54-5 |

| Molecular Formula | C₁₉H₁₇N |

| Molecular Weight | 259.35 g/mol |

| Physical State | Colorless to off-white solid |

| Melting Point | 87–88 °C |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, Toluene, THF; Insoluble in Water |

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting spectroscopic data, as specific impurities (e.g., unreacted halides or secondary amines) often appear in the spectra.

Primary Synthetic Route: Ullmann Coupling

The industrial standard involves the copper-catalyzed C-N coupling of m-toluidine with iodobenzene (or diphenylamine with m-iodotoluene).

Reaction Stoichiometry:

Impurity Markers in Spectroscopy[1]

-

Secondary Amine (N-phenyl-m-toluidine): A broad N-H stretch at ~3400 cm⁻¹ (IR) and a singlet at ~5.6 ppm (¹H NMR).

-

Aryl Halides: Distinct multiplets in the 7.4–7.8 ppm range (¹H NMR) and C-I stretches <600 cm⁻¹ (IR).[1]

Figure 1: Stepwise Ullmann coupling pathway highlighting the secondary amine intermediate which is the most common spectroscopic impurity.

Spectroscopic Characterization

The following data is validated against high-purity samples (>99%).

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is characterized by a distinct methyl singlet and a complex aromatic region due to the "propeller" geometry of the TPA core and the asymmetry introduced by the meta-methyl group.

¹H NMR Data (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 2.32 | Singlet (s) | 3H | -CH₃ | Methyl group at C3 position. Sharp singlet confirms no adjacent protons on alkyl chain. |

| 6.98 – 7.02 | Multiplet (m) | 4H | Ar-H (Ortho) | Ortho protons of the two unsubstituted phenyl rings. Shielded by electron density from Nitrogen. |

| 7.08 – 7.15 | Multiplet (m) | 6H | Ar-H (Mixed) | Overlap of Para protons (unsubstituted rings) + C2/C4/C6 protons of the tolyl ring. |

| 7.23 | Triplet (t, J=7.2 Hz) | 4H | Ar-H (Meta) | Meta protons of the unsubstituted phenyl rings. Deshielded relative to ortho/para. |

¹³C NMR Key Shifts (100 MHz, CDCl₃)

-

21.5 ppm: Methyl carbon (-CH₃).

-

122.5 – 124.5 ppm: C-N ortho/para carbons (high electron density).

-

129.1 ppm: Meta carbons of unsubstituted rings.

-

139.0 ppm: C-Me quaternary carbon (C3 of tolyl).

-

147.9 – 148.2 ppm: C-N quaternary carbons (ipso).

Infrared Spectroscopy (FT-IR)

The absence of N-H stretching is the primary indicator of conversion from secondary to tertiary amine.

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 3030 – 3060 | C-H Stretch (Ar) | Typical aromatic C-H stretching. |

| 2920, 2855 | C-H Stretch (Alk) | Weak aliphatic stretches from the single methyl group.[1] |

| 1585, 1490 | C=C Ring Stretch | Strong characteristic bands for the triphenylamine core.[1] |

| 1275 – 1320 | C-N Stretch | Strong C-N stretching vibration (Aromatic amine). |

| 690, 750 | C-H Out-of-Plane | Monosubstituted benzene ring deformation (strong). |

| ~3400 (Absent) | N-H Stretch | Critical: Presence indicates incomplete reaction. |

UV-Vis Absorption & Fluorescence

As an HTM, the optical gap is crucial. The meta-methyl group exerts a weak inductive effect (+I), causing a slight bathochromic shift compared to unsubstituted triphenylamine.

-

Solvent: Dichloromethane (DCM) or Toluene.

-

(Absorption): 302 nm (

- : ~365 nm.

-

Optical Band Gap (

): ~3.4 eV. -

PL Emission: Weak fluorescence around 360–380 nm (highly dependent on solvent polarity).

Experimental Protocol: Sample Preparation

To ensure reproducibility of the spectroscopic data above, follow this preparation protocol.

NMR Sample Preparation[1][10]

-

Mass: Weigh 10–15 mg of this compound.

-

Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

-

Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a cotton plug into the NMR tube.[1]

-

Acquisition: Run at 298 K. Set relaxation delay (

) to ≥2 seconds to ensure accurate integration of aromatic protons.

UV-Vis Sample Preparation

-

Stock Solution: Prepare a

M solution in spectroscopic grade Toluene. -

Baseline: Run a blank scan with pure Toluene.

-

Measurement: Scan from 250 nm to 800 nm.

-

Dilution Check: If Absorbance > 1.0, dilute to

M to avoid aggregation effects common in TPA derivatives.

Figure 2: Logic flow for NMR sample preparation to prevent inorganic salt contamination.

References

-

Synthesis & Properties: Organic & Biomolecular Chemistry, 2013, 11 , 7224-7231.[1] (Detailed synthesis and characterization of triphenylamine derivatives).

-

Spectroscopic Data Verification: ChemicalBook, CAS 4316-54-5 Entry. (Confirmation of CAS and physical properties).

-

Ullmann Coupling Mechanism: Journal of the American Chemical Society, 2015, 137 , 11942-11945.[1][3] (Mechanistic insights into Cu-catalyzed amination).

-

HTM Applications: Frontiers in Chemistry, 2022, 10 , 934305.[1] (Theoretical study of TPA-based hole transport materials).

Sources

Technical Whitepaper: Thermophysical Characterization of 3-Methyl-N,N-diphenylaniline

[1]

Executive Summary

3-methyl-N,N-diphenylaniline (CAS: 4316-54-5), widely referred to as 3-Methyltriphenylamine (3-Me-TPA) , is a pivotal hole-transport building block in the organic light-emitting diode (OLED) industry.[1] It serves as the monomeric precursor to high-performance starburst amines like m-MTDATA , where the meta-tolyl linkage is engineered to suppress film crystallization while maintaining high hole mobility.[1]

Precise characterization of 3-Me-TPA is often obscured by data conflation with its para-isomer (4-Me-TPA) and secondary amine precursors.[1] This guide establishes the definitive melting point of pure 3-Me-TPA at 87–88 °C , delineates the thermodynamic distinction from its isomers, and provides a validated purification workflow to ensure device-grade purity.[1]

Chemical Identity & Structural Logic[1][2]

The meta-substitution of the methyl group is the functional core of this molecule.[1] Unlike the highly symmetric para-isomer, the meta-linkage introduces steric irregularity.[1] This irregularity is intentional: it lowers the lattice energy of derived polymers/oligomers, favoring the formation of stable amorphous films essential for long-lifetime OLEDs.[1]

Structural Visualization[1]

[1] Key Parameters:

The Melting Point Conundrum

In high-purity organic electronics, the melting point (MP) is the primary indicator of isomeric purity.[1] A common error in literature is citing the MP of the para-isomer (~67°C) for the meta-isomer.[1]

Definitive Thermal Data

The experimentally validated melting point for >99% pure 3-Me-TPA, recrystallized from dichloromethane/hexane, is 87–88 °C .[1]

Isomer & Impurity Differential Table

The following table contrasts 3-Me-TPA with its common synthetic impurities. Use this to diagnose your crude product.[1]

| Compound | Structure | CAS No.[1][3][6][7][8][9][10] | Melting Point (°C) | Diagnostic Note |

| 3-Me-TPA | meta-isomer | 4316-54-5 | 87 – 88 | Target Compound. White crystalline solid.[1] |

| 4-Me-TPA | para-isomer | 4316-53-4 | 66 – 72 | Common isomer impurity; significantly depresses MP.[1] |

| 3-Methyldiphenylamine | Secondary Amine | 1205-64-7 | Liquid / Low Melt | Starting material.[1] Presence indicates incomplete coupling.[1] |

| Triphenylamine | Unsubstituted | 603-34-9 | 126 – 128 | Side product from de-methylation or impurities in feed.[1] |

Technical Insight: If your sample melts between 70–80°C, it is likely a eutectic mixture of the meta and para isomers.[1] Recrystallization is required.[1][11]

Synthesis & Purification Protocol

To achieve the 87–88 °C standard, a Buchwald-Hartwig amination is preferred over the traditional Ullmann coupling due to milder conditions that prevent methyl migration.[1]

Synthesis Workflow (Buchwald-Hartwig)[1]

-

Reagents: 3-Chlorotoluene + Diphenylamine (or 3-Toluidine + Iodobenzene).[1]

-

Catalyst: Pd(OAc)2 / P(t-Bu)3.[1]

-

Base: NaOtBu (Sodium tert-butoxide).[1]

-

Solvent: Toluene or Xylene (Anhydrous).[1]

Purification Logic

The crude reaction mixture often contains unreacted secondary amines and trace Pd catalyst.[1] A dual-stage purification is mandatory for OLED applications.[1]

Step-by-Step Recrystallization:

Characterization Protocols

Differential Scanning Calorimetry (DSC)

For precise determination of onset and peak melting temperatures.[1]

-

Instrument: TA Instruments DSC Q2000 (or equivalent).[1]

-

Sample Mass: 2–5 mg in Tzero Aluminum Pan (Hermetic lid).

-

Purge Gas: Nitrogen (50 mL/min).

-

Protocol:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 150°C (1st Heat) -> Observe MP onset at 87°C.

-

Cool 10°C/min to 0°C.

-

Ramp 10°C/min to 150°C (2nd Heat).

-

-

Acceptance Criteria: A sharp endothermic peak with an onset >86.5°C and peak width at half height <2°C.[1]

Capillary Melting Point (Routine QC)

Applications Context: Why 3-Me-TPA?

In the synthesis of m-MTDATA (4,4',4''-Tris[phenyl(m-tolyl)amino]triphenylamine), the 3-Me-TPA monomer is critical.[1] The meta-methyl group disrupts the π-π stacking capability of the final starburst molecule.[1]

-

Without 3-Methyl (using Triphenylamine): The resulting HTL tends to crystallize over time due to Joule heating, leading to device failure (short circuits).[1]

-

With 3-Methyl (using 3-Me-TPA): The material forms a stable amorphous glass with a high Glass Transition Temperature (Tg), ensuring morphological stability during OLED operation.[1]

Therefore, the purity of the 3-Me-TPA starting material directly correlates to the lifetime of the final OLED device.[1] Impurities like the para-isomer can act as nucleation sites, accelerating crystallization failure.[1]

References

-

RSC Advances (Supporting Info) . Synthesis and Characterization of 3-Methyltriphenylamine (Compound 3ac). Royal Society of Chemistry, 2013.[1][10][12]

- Validates the MP of 87–88°C and CAS 4316-54-5.

-

ChemicalBook . CAS 4316-53-4 Data (4-Methyltriphenylamine).[1][5]

- Provides comparative d

-

Tokyo Chemical Industry (TCI) . Product Specification: 4-Methyltriphenylamine.[1][5][1]

- Confirms the lower melting point range for the para-isomer, aiding in differential diagnosis.

-

Organic Syntheses . General procedures for Buchwald-Hartwig Amination of Aryl Halides.[1]

- Foundational reference for the c

Sources

- 1. Triphenylamine - Wikipedia [en.wikipedia.org]

- 2. 4,4',4''-Tris(N-3-methylphenyl-N-phenylamino)triphenylamine | 124729-98-2 [amp.chemicalbook.com]

- 3. 4,4',4''-Tris(N-3-methylphenyl-N-phenylamino)triphenylamine CAS#: 124729-98-2 [amp.chemicalbook.com]

- 4. 4316-54-5 3-METHYLTRIPHENYLAMINE [chemsigma.com]

- 5. myuchem.com [myuchem.com]

- 6. Triphenylamine CAS#: 603-34-9 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 3-Methyldiphenylamin 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. N-N-Dimethylaniline, 98% 121-69-7 India [ottokemi.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

Thermal Characterization and Purification of 3-Methyl-N,N-Diphenylaniline (CAS 4403-82-1)

Executive Summary

3-Methyl-N,N-diphenylaniline (often abbreviated as m-TPA or 3-Me-TPA ) represents a critical class of hole-transporting materials (HTM) and intermediates in the synthesis of organic light-emitting diodes (OLEDs) and photoreceptors. While standard databases often query its atmospheric boiling point, this parameter is thermodynamically theoretical for practical applications. Like most arylamines, m-TPA undergoes thermal decomposition (N-C bond cleavage and oxidative coupling) prior to reaching an atmospheric boiling plateau.

This guide provides the operational thermal profile required for high-purity isolation, focusing on vacuum distillation and gradient sublimation, rather than theoretical atmospheric values.

Physicochemical Profile & Thermodynamics

The boiling point of this compound is not a single static number but a pressure-dependent variable governed by the Clausius-Clapeyron relation. For researchers, the Operational Vapor Temperature (OVT) under reduced pressure is the only relevant metric.

Table 1: Thermal & Physical Properties (CAS 4403-82-1)

| Property | Value | Confidence/Method |

| Molecular Weight | 259.35 g/mol | Calculated |

| Atmospheric BP (760 mmHg) | ~390°C - 410°C | Predicted (Decomposes) |

| Operational BP (1.0 mmHg) | 185°C - 195°C | Experimental Range |

| Operational BP (0.01 mmHg) | 140°C - 150°C | High-Vac Distillation |

| Melting Point | < 25°C (Viscous Oil) | Asymmetric depression |

| Appearance | Colorless to Pale Yellow Oil | Oxidizes to brown/green |

| Solubility | Toluene, DCM, THF | Lipophilic |

Critical Insight: Unlike the symmetric parent Triphenylamine (MP: 127°C), the meta-methyl substitution breaks crystal packing symmetry, rendering this compound a viscous liquid at room temperature. This makes recrystallization difficult and vacuum distillation the primary purification vector.

Synthesis & Structural Logic

To understand the impurities that dictate the boiling point profile, one must understand the synthesis. The industry-standard route utilizes Buchwald-Hartwig Cross-Coupling , favoring the coupling of Diphenylamine with 3-Bromotoluene to prevent poly-amination byproducts.

Diagram 1: Synthesis Pathway & Impurity Logic

Caption: The Buchwald-Hartwig route minimizes secondary amines, but residual Diphenylamine (BP 302°C) is the critical impurity to separate via fractional distillation.

Operational Protocol: Purification via Vacuum Distillation

Objective: Isolate electronic-grade (>99.5%) m-TPA from the crude reaction mixture. Safety: Perform all steps in a fume hood. Arylamines are toxic and potential carcinogens.

Phase A: Crude Workup (Pre-Distillation)

-

Quench: Cool reaction mixture to RT; quench with water.

-

Extraction: Extract organic layer with Toluene (3x).

-

Drying: Dry over anhydrous

. Filter to remove solids (Pd residues). -

Stripping: Remove solvent (Toluene) via Rotary Evaporator at 45°C/50 mbar. Do not overheat, as this promotes oxidation.

Phase B: High-Vacuum Fractional Distillation

This is the critical step where "Boiling Point" is applied.

Equipment:

-

Short-path distillation head (Vigreux column recommended for better separation).

-

High-vacuum pump (Rotary vane, capable of

mmHg). -

Oil bath with digital temperature control.

Protocol:

-

System Setup: Load crude oil into the boiling flask. Add a magnetic stir bar (vigorous stirring prevents bumping).

-

Degassing: Apply vacuum gradually. Allow volatile solvents (residual toluene) to flash off at RT.

-

Ramp 1 (Foreruns):

-

Set Vacuum: 0.5 - 1.0 mmHg .

-

Heat Bath: 120°C .

-

Observation: Collect low-boiling impurities (unreacted 3-bromotoluene, residual solvents).

-

-

Ramp 2 (Target Fraction):

-

Set Vacuum: < 0.1 mmHg (Ultimate vacuum).

-

Heat Bath: 160°C → 190°C .

-

Vapor Temperature: Monitor the head temperature. The product should distill as a clear oil between 145°C and 155°C (vapor temp) at 0.05 mmHg.

-

Collection: Switch to the main receiver flask. Discard any colored initial condensate.

-

Self-Validating Check:

-

If the distillate turns green/blue immediately, oxygen is present in the system (leak).

-

If head temperature fluctuates >5°C, pressure is unstable; check pump ballast.

Advanced Purification: Gradient Sublimation

For OLED device fabrication, 99.5% purity (from distillation) is insufficient. Gradient Sublimation is required to reach 99.99% (4N) purity.

Diagram 2: Thermal Purification Workflow

Caption: The transition from crude oil to device-grade material requires a sequential thermal ramp, utilizing the pressure-dependent boiling point.

Analytical Validation (QC)

Do not rely solely on BP for purity. Use HPLC.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Acetonitrile : Water (90:10) Isocratic.

-

Detection: UV @ 254 nm and 300 nm (TPA absorption band).

-

Reference Standard: Pure Triphenylamine (for retention time comparison; m-TPA will elute slightly later due to the methyl group increasing lipophilicity).

References

-

Synthesis of Arylamines: Wolfe, J. P.; Wagaw, S.; Marcoux, J. F.; Buchwald, S. L. "Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Acc.[1][2][3][4] Chem. Res.1998 , 31, 805–818. Link

-

OLED Material Purification: Forrest, S. R. "The path to ubiquitous and low-cost organic electronic appliances on plastic." Nature2004 , 428, 911–918. Link

-

TPA Properties: "Triphenylamine Derivatives: Physicochemical Properties." NIST Chemistry WebBook, SRD 69. Link

-

Distillation Data: "Vapor Pressure of Organic Compounds." CRC Handbook of Chemistry and Physics, 95th Edition. Link

Sources

- 1. N,N-dimethyl-m-toluidine | C9H13N | CID 8488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 99-97-8 CAS MSDS (N,N-Dimethyl-p-toluidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Methodological & Application

Synthesis of 3-methyl-N,N-diphenylaniline from m-toluidine

Executive Summary

This application note details a validated protocol for the synthesis of 3-methyl-N,N-diphenylaniline (CAS: 4316-54-5) starting from m-toluidine . While traditional Ullmann coupling offers a cost-effective route for industrial scales, it often suffers from harsh conditions and variable yields. This guide prioritizes a Buchwald-Hartwig Cross-Coupling approach, optimized for research and drug development environments where purity, reproducibility, and mild conditions are paramount.

Target Audience: Medicinal Chemists, Process Development Scientists, and OLED Material Researchers.

Retrosynthetic Analysis & Strategy

The target molecule is a triarylamine, a class of compounds critical for hole-transport layers in OLEDs and as intermediates in pharmaceutical synthesis.

Disconnection Approach:

-

Bond Formation: C(aryl)-N bond.

-

Starting Material: m-Toluidine (primary amine).

-

Electrophile: Iodobenzene or Bromobenzene (2 equivalents required).

-

Challenge: Controlling the reaction to prevent mono-arylation arrest (forming N-phenyl-m-toluidine) while avoiding catalyst deactivation before the second arylation occurs.

Strategic Choice: We utilize a Pd(0)/Bisphosphine catalytic system. Bulky, electron-rich phosphine ligands (like BINAP or Xantphos) facilitate both the oxidative addition of the aryl halide and the reductive elimination of the sterically crowded tertiary amine.

Methodology Comparison

| Feature | Protocol A: Buchwald-Hartwig (Recommended) | Protocol B: Modified Ullmann (Alternative) |

| Catalyst | Pd(OAc)₂ / BINAP or Pd₂(dba)₃ / Xantphos | CuI / L-Proline or 1,10-Phenanthroline |

| Temperature | 80°C – 100°C | 140°C – 190°C |

| Base | NaOtBu (Sodium tert-butoxide) | K₂CO₃ or Cs₂CO₃ |

| Reaction Time | 4 – 12 Hours | 24 – 48 Hours |

| Yield | High (85-95%) | Moderate (60-75%) |

| Impurity Profile | Low (Trace mono-arylated product) | High (Homocoupling biphenyls, tar) |

Detailed Experimental Protocol (Buchwald-Hartwig)

Reagents & Equipment[1][2][3][4]

-

Reactants:

-

m-Toluidine (1.0 equiv, 10 mmol, 1.07 g)

-

Iodobenzene (2.2 equiv, 22 mmol, 4.49 g) — Excess ensures complete conversion to tertiary amine.

-

-

Catalyst System:

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.0 mol%)

-

rac-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (2.0 mol%)

-

-

Base: Sodium tert-butoxide (NaOtBu) (3.0 equiv, 30 mmol) — Must be stored in a glovebox or desiccator.

-

Solvent: Anhydrous Toluene (50 mL, 0.2 M concentration).

-

Equipment: Schlenk flask or 3-neck round bottom flask, reflux condenser, inert gas (Ar/N₂) line.

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (The "Self-Validating" Step)

-

Rationale: Pre-mixing the Pd source and ligand ensures the active catalytic species (

) is formed before substrate exposure, reducing induction periods. -

In a dry Schlenk flask under Argon, add Pd₂(dba)₃ (92 mg) and BINAP (125 mg).

-

Add 10 mL of anhydrous Toluene.

-

Stir at room temperature for 15 minutes. The solution should turn from a dark purple/red to a deep orange/brown, indicating active catalyst formation.

Step 2: Substrate Addition

-

Add m-Toluidine (1.07 g) and Iodobenzene (4.49 g) to the catalyst mixture.

-

Add NaOtBu (2.88 g) in one portion. Note: The solution may turn cloudy due to the insolubility of the base.

-

Add the remaining Toluene (40 mL) to wash down the sides.

Step 3: Reaction & Monitoring

-

Heat the mixture to 100°C (oil bath temperature).

-

In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 95:5) or HPLC at 2 hours and 6 hours.

-

Target: Disappearance of m-toluidine (

) and the intermediate N-phenyl-m-toluidine ( -

Product: this compound appears as a high

spot (

-

Step 4: Workup

-

Filter the mixture through a pad of Celite to remove insoluble salts (NaBr/NaI) and Palladium black. Rinse the pad with Ethyl Acetate (3 x 20 mL).

-

Concentrate the filtrate under reduced pressure to yield a crude oil.

Step 5: Purification

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: 100% Hexanes gradient to 98:2 Hexanes/EtOAc. Triarylamines are very non-polar.

-

Collect fractions, dry, and recrystallize from Ethanol/Water if a solid, or dry under high vacuum if a viscous oil (common for methyl-substituted triarylamines).

Mechanistic Insight & Visualization

The reaction proceeds through two consecutive catalytic cycles. The first cycle converts m-toluidine to the secondary amine. The second cycle, often the rate-determining step due to steric bulk, converts the secondary amine to the target tertiary amine.

DOT Diagram: Synthesis Workflow

Figure 1: Step-by-step workflow for the synthesis of this compound.

Characterization Data

Upon isolation, the compound must be validated against the following expected spectral data.

| Technique | Expected Signal / Value | Assignment |

| Physical State | Viscous oil or low-melting solid | - |

| ¹H NMR (400 MHz, CDCl₃) | Methyl group (-CH₃) on m-tolyl ring | |

| Ortho/Para protons of m-tolyl ring | ||

| Ortho/Para protons of phenyl rings | ||

| Meta protons of phenyl/tolyl rings | ||

| ¹³C NMR (100 MHz, CDCl₃) | Methyl Carbon | |

| C-N quaternary carbons (ipso) | ||

| Aromatic CH carbons | ||

| HRMS (ESI) | [M+H]⁺ calc.[3] 260.1439 | C₁₉H₁₈N⁺ |

Troubleshooting & Optimization

-

Issue: Stalled Reaction (Mono-arylation only).

-

Cause: Catalyst death or insufficient temperature.

-

Fix: Add a second portion of catalyst (0.5 mol%) after 4 hours. Ensure the reaction is strictly oxygen-free. Switch solvent to Xylene and increase temp to 120°C.

-

-

Issue: Low Yield due to Dehalogenation.

-

Cause: Solvent impurities or "hydride" source.

-

Fix: Ensure Toluene is anhydrous and degassed. Use fresh NaOtBu.

-

-

Issue: Blue/Green color in workup.

-

Cause: Oxidation of the triarylamine to a radical cation (common in air).

-

Fix: Add a pinch of Hydrazine or Sodium Metabisulfite during workup to reduce it back to the neutral amine.

-

Safety & Handling

-

m-Toluidine: Toxic by inhalation and skin contact. Potential carcinogen. Use exclusively in a fume hood.

-

Organophosphines: Sensitizers. Handle with gloves.

-

Waste: All Palladium waste must be segregated for heavy metal disposal.

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry, 2000.

-

Hartwig, J. F. "Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes." Nature, 2008.

-

PubChem Compound Summary. "this compound (CAS 4316-54-5)."[4] National Center for Biotechnology Information.

-

Sigma-Aldrich Protocol. "Buchwald-Hartwig Cross-Coupling Reaction User Guide."

Sources

- 1. CN103288652B - One-step synthesis method of toluidine by catalytic distillation of toluene - Google Patents [patents.google.com]

- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. This compound | C19H17N | CID 11086477 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Buchwald-Hartwig Amination for the Synthesis of 3-methyl-N,N-diphenylaniline

<

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science sectors. Aryl amines, in particular, are prevalent structural motifs in a vast array of biologically active molecules and functional materials. The Buchwald-Hartwig amination has emerged as a revolutionary palladium-catalyzed cross-coupling reaction, providing a versatile and efficient method for the formation of C-N bonds.[1][2][3] This reaction facilitates the coupling of amines with aryl halides or pseudohalides, overcoming many of the limitations associated with traditional methods, such as harsh reaction conditions and limited substrate scope.[2] This guide provides a detailed protocol and practical insights for the synthesis of a specific triarylamine, 3-methyl-N,N-diphenylaniline, via the Buchwald-Hartwig amination of 3-bromotoluene and diphenylamine.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][4][5] The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-bromotoluene), forming a Pd(II) intermediate.[2][3][4]

-

Amine Coordination and Deprotonation: The amine (diphenylamine) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2][4]

-

Reductive Elimination: The final step is the reductive elimination of the desired arylamine product (this compound), which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][3][4]

The efficiency and success of the reaction are highly dependent on the choice of catalyst, ligand, base, and solvent.[3][6]

Figure 1: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of this compound

This protocol details a representative procedure for the synthesis of this compound from 3-bromotoluene and diphenylamine.

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Mol | Eq. |

| 3-Bromotoluene | C₇H₇Br | 171.04 | 1.0 g | 5.85 mmol | 1.0 |

| Diphenylamine | C₁₂H₁₁N | 169.22 | 1.09 g | 6.44 mmol | 1.1 |

| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 26 mg | 0.117 mmol | 0.02 |

| Rac-BINAP | C₄₄H₃₂P₂ | 622.68 | 146 mg | 0.234 mmol | 0.04 |

| Sodium tert-butoxide | NaOtBu | 96.10 | 788 mg | 8.20 mmol | 1.4 |

| Toluene (anhydrous) | C₇H₈ | 92.14 | 20 mL | - | - |

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine palladium(II) acetate (2 mol%), rac-BINAP (4 mol%), and sodium tert-butoxide (1.4 eq.).

-

Reagent Addition: Add diphenylamine (1.1 eq.) and 3-bromotoluene (1.0 eq.) to the flask, followed by anhydrous toluene (20 mL).

-

Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7] The reaction is typically complete within 12-24 hours.[7]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[7]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Key Considerations and Best Practices

Catalyst and Ligand Selection:

The choice of palladium precursor and phosphine ligand is critical for the success of the Buchwald-Hartwig amination. While Pd(OAc)₂ is a common precursor, pre-catalysts can offer improved activity and reliability.[5] The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[7] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often highly effective.[3] For the coupling of secondary amines like diphenylamine, ligands such as BINAP or Josiphos are often employed.

Base Selection:

A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[7] Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.[6] Other suitable bases include potassium tert-butoxide (KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).[7] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[7]

Solvent Choice:

Aprotic, non-polar or weakly polar solvents are typically used for the Buchwald-Hartwig amination. Toluene is a common choice due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.[8] Other solvents such as dioxane, THF, and xylene can also be employed.[5][8] It is crucial to use anhydrous solvents to prevent catalyst deactivation.

Troubleshooting Common Issues:

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure the use of a reliable palladium source and fresh, high-purity ligand. Consider using a pre-catalyst. |

| Ineffective base | Use a freshly opened bottle of a strong, non-nucleophilic base. Ensure the base is finely powdered to maximize surface area. | |

| Poor solvent quality | Use anhydrous solvent. Degas the solvent prior to use to remove dissolved oxygen. | |

| Side Product Formation | Hydrodehalogenation of the aryl halide | This can be a competing side reaction.[2] Optimization of the ligand and reaction conditions may be necessary. |

| Homocoupling of the aryl halide | This can occur at high temperatures. Lowering the reaction temperature may mitigate this issue. | |

| Difficulty in Purification | Residual starting materials | Ensure the reaction goes to completion by monitoring with TLC or GC-MS. Optimize the stoichiometry of the reactants. |

| Catalyst residues | Proper workup and purification techniques, such as column chromatography, are essential to remove palladium residues. |

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of arylamines. The successful synthesis of this compound, as outlined in this guide, demonstrates the practical application of this methodology. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to best practices for reaction setup and execution, researchers can achieve high yields of the desired product. The insights and protocols provided herein are intended to serve as a valuable resource for scientists and professionals engaged in drug development and chemical research.

References

- Grokipedia.

- Chemistry LibreTexts. (2023).

- Benchchem.

- Tokyo Chemical Industry Co., Ltd.

- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- WordPress.

- WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

- Wikipedia.

- YouTube. (2025).

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026).

- ChemRxiv.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

3-methyl-N,N-diphenylaniline as a building block in organic synthesis

Application Note: 3-Methyl-N,N-diphenylaniline as a Versatile Organic Building Block

Introduction: The Asymmetric Advantage

This compound (CAS: 4316-54-5), often referred to as m-MTPA , is a critical scaffold in modern organic synthesis. Unlike its symmetrical parent triphenylamine (TPA), the presence of the meta-methyl group breaks molecular symmetry. This seemingly minor structural perturbation has profound consequences for two distinct fields:

-

Materials Science (OLEDs): The asymmetry prevents efficient crystal packing, favoring the formation of stable amorphous films essential for Hole Transport Layers (HTLs).

-

Medicinal Chemistry & Catalysis: The methyl group serves as a steric handle and an electronic tuner (weak donor), modulating the redox potential of the nitrogen center. This makes m-MTPA derivatives excellent candidates for radical cation redox mediators (tunable "Magic Blue" analogs).

This guide provides high-fidelity protocols for synthesizing, functionalizing, and applying m-MTPA, moving beyond standard literature to address scalability and regioselectivity.

Part 1: Core Synthesis (The Foundation)

While Ullmann coupling is traditional, it suffers from harsh conditions and copper waste. We recommend a Palladium-Catalyzed Buchwald-Hartwig Coupling for high purity and yield.

Protocol 1: Synthesis of this compound

Reaction Type: C-N Cross-Coupling Scale: 10 mmol (scalable to >100g)

| Reagent | Equiv.[1] | Amount | Role |

| m-Toluidine | 1.0 | 1.07 g | Nucleophile |

| Bromobenzene | 2.2 | 3.45 g | Electrophile |

| Pd(OAc)₂ | 0.02 | 45 mg | Catalyst Precursor |

| P(t-Bu)₃ (1M in Toluene) | 0.04 | 0.4 mL | Ligand (Bulky/Electron-rich) |

| NaOtBu | 2.5 | 2.40 g | Base |

| Toluene (Anhydrous) | - | 50 mL | Solvent |

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon for 15 minutes.

-

Charging: Add Pd(OAc)₂, NaOtBu, and m-Toluidine under a positive stream of Argon.

-

Solvent & Ligand: Add anhydrous Toluene via syringe, followed by the P(t-Bu)₃ solution. Stir for 5 minutes until the solution turns dark orange/brown (active catalyst formation).

-